molecular formula C5H6Cl4O2 B035052 2,2,2-Trichloro-1,1-dimethylethyl chloroformate CAS No. 66270-36-8

2,2,2-Trichloro-1,1-dimethylethyl chloroformate

Cat. No.: B035052
CAS No.: 66270-36-8
M. Wt: 239.9 g/mol
InChI Key: GMELMFSDPDSXOZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate typically involves the reaction of 2,2,2-trichloroethanol with phosgene (COCl2) under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

CCl3CH2OH+COCl2CCl3CH2OCOCl+HCl\text{CCl}_3\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{OCOCl} + \text{HCl} CCl3​CH2​OH+COCl2​→CCl3​CH2​OCOCl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1,1-dimethylethyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonates.

    Water: Hydrolyzes in the presence of water.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    2,2,2-Trichloroethanol: Formed from hydrolysis.

Scientific Research Applications

2,2,2-Trichloro-1,1-dimethylethyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(1,1,1-trichloro-2-methylpropan-2-yl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELMFSDPDSXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216473
Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66270-36-8
Record name 2,2,2-Trichloro-1,1-dimethylethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66270-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-tert-butyl chloroformate
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Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1,1-dimethylethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.248
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Record name 2,2,2-TRICHLORO-TERT-BUTYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reactivity of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate in solvolysis reactions and how is it affected by the solvent?

A1: this compound undergoes solvolysis reactions via a bimolecular mechanism. [, ] The rate of solvolysis is significantly influenced by the solvent's ionizing power and nucleophilicity. Studies utilizing the extended Grunwald-Winstein equation demonstrate that solvents with higher ionizing power and nucleophilicity accelerate the reaction rate. [, ] For instance, reactions are significantly faster in aqueous mixtures rich in fluoroalcohol components. []

Q2: How does the structure of this compound compare to similar molecules and how does this affect its reactivity?

A2: The two methyl groups on the α-carbon of this compound, compared to the unsubstituted 2,2,2-trichloroethyl chloroformate, introduce both steric hindrance and stereoelectronic effects. [] This results in a decreased reaction rate for this compound. In contrast, 1-chloroethyl chloroformate exhibits significantly faster reaction rates due to the electron-withdrawing effect of the α-chlorine atom being closer to the reactive carbonyl group. []

Q3: Can this compound be used in the synthesis of chiral compounds?

A3: Yes, this compound has proven valuable in the asymmetric synthesis of pharmaceuticals. Notably, it functions as a non-racemizing activating agent in peptide coupling reactions. [] For example, it facilitates the coupling of a chiral amino acid derivative with 6-aminoisoquinoline during the synthesis of Netarsudil, a drug used to treat open-angle glaucoma. [] This highlights its utility in preserving chirality during crucial synthesis steps.

Q4: Beyond its application in solvolysis, how else can this compound be utilized in analytical chemistry?

A4: this compound serves as a useful derivatizing agent in analytical techniques like LC-MS for complex mixture analysis. [] It selectively reacts with secondary amines to form carbamate derivatives. These derivatives, when further oxidized, provide distinct fragmentation patterns during MS analysis, enabling the identification and differentiation of structurally similar compounds, such as positional isomers of local anesthetics. []

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